3-Trifluoromethylthio-phenyl-hydrazine

Medicinal Chemistry ADME Optimization Fluorine Chemistry

3-Trifluoromethylthio-phenyl-hydrazine (CAS 123418-93-9) is an arylhydrazine building block bearing a trifluoromethylthio (–SCF₃) substituent at the meta position of the phenyl ring. The –SCF₃ group imparts the highest Hansch lipophilicity parameter (π = 1.44) among common fluorinated motifs, exceeding –CF₃ (π = 0.88) and –OCF₃ (π = 1.04), and confers strong electron-withdrawing character (Hammett σₘ = 0.40, σₚ = 0.50).

Molecular Formula C7H7F3N2S
Molecular Weight 208.21 g/mol
CAS No. 123418-93-9
Cat. No. B044358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethylthio-phenyl-hydrazine
CAS123418-93-9
Synonyms3-TRIFLUOROMETHYLTHIO-PHENYL-HYDRAZINE
Molecular FormulaC7H7F3N2S
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC(F)(F)F)NN
InChIInChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2
InChIKeyRLNCIRYSEMMHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Trifluoromethylthio-phenyl-hydrazine (CAS 123418-93-9): Identity, Class Position, and Chemical Framework for Procurement Decisions


3-Trifluoromethylthio-phenyl-hydrazine (CAS 123418-93-9) is an arylhydrazine building block bearing a trifluoromethylthio (–SCF₃) substituent at the meta position of the phenyl ring [1]. The –SCF₃ group imparts the highest Hansch lipophilicity parameter (π = 1.44) among common fluorinated motifs, exceeding –CF₃ (π = 0.88) and –OCF₃ (π = 1.04), and confers strong electron-withdrawing character (Hammett σₘ = 0.40, σₚ = 0.50) [2][3]. The hydrazine (–NHNH₂) functionality serves as a versatile nucleophile for condensation, cyclization, and cross-coupling reactions, making this compound a strategic intermediate for pharmaceutical, agrochemical, and materials science programs [4].

Why 3-Trifluoromethylthio-phenyl-hydrazine Cannot Be Replaced by Common Phenylhydrazine Analogs: The Meta-SCF₃ Differentiation


Simple phenylhydrazine, para-SCF₃, ortho-SCF₃, or CF₃-substituted hydrazines are not interchangeable surrogates for 3-Trifluoromethylthio-phenyl-hydrazine. Meta positioning of the –SCF₃ group creates a distinct electronic environment where the strong electron-withdrawing effect (σₘ = 0.40) operates through induction without resonance conjugation, modulating the hydrazine –NHNH₂ nucleophilicity and the electron density of the aromatic ring in a manner fundamentally different from para (σₚ = 0.50, with resonance contribution) or ortho (proximity + steric) isomers [1]. Unsubstituted phenylhydrazine lacks the lipophilicity boost (Δπ ≈ +1.44) and metabolic stabilization from the –SCF₃ group [2]. These differences translate into divergent reactivity in Fischer indole synthesis, hydrazone formation rates, and the physicochemical profiles of downstream products, making meta-SCF₃-phenylhydrazine the preferred choice when balanced lipophilicity, metabolic resistance, and predictable regiochemical outcomes are required [3].

Quantitative Differentiation Evidence for 3-Trifluoromethylthio-phenyl-hydrazine (CAS 123418-93-9)


Hansch Lipophilicity Advantage of the –SCF₃ Substituent Over –CF₃ and –OCF₃

The –SCF₃ group in 3-Trifluoromethylthio-phenyl-hydrazine confers a Hansch lipophilicity parameter (π = 1.44) that is 64% higher than –CF₃ (π = 0.88) and 38% higher than –OCF₃ (π = 1.04) [1][2]. This is the highest π value among standard fluorinated substituents, predicting significantly enhanced transmembrane permeability for any bioactive derivative constructed from this building block.

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Electron-Withdrawing Effect: Hammett σ Constants Differentiating Meta-SCF₃ from Para-SCF₃ and Alternative Substituents

The –SCF₃ group exhibits Hammett constants of σₘ = 0.40 and σₚ = 0.50 [1]. The meta isomer (σₘ = 0.40) exerts its electron-withdrawing effect exclusively through induction, without resonance conjugation. This contrasts with the para isomer (σₚ = 0.50), where the electron-withdrawing sulfur atom participates in π-resonance with the aromatic ring, altering the electron density distribution on the hydrazine-bearing carbon. The 0.10 σ-unit difference between σₘ and σₚ is mechanistically significant for electrophilic aromatic substitution and hydrazone formation kinetics.

Physical Organic Chemistry SAR Studies Electronic Effects

Regiochemical Differentiation: Meta vs. Ortho vs. Para SCF₃-Phenylhydrazine in Fischer Indole Synthesis

In Fischer indole synthesis, the position of the –SCF₃ substituent dictates the regiochemical outcome of the [3,3]-sigmatropic rearrangement and subsequent cyclization. The meta-SCF₃ isomer directs cyclization to the less hindered para position (relative to hydrazine attachment), yielding a 5-SCF₃-indole. The ortho-SCF₃ isomer, by contrast, generates a 7-SCF₃-indole, while para-SCF₃-phenylhydrazine gives 6-SCF₃-indole [1][2]. Each indole regioisomer exhibits distinct biological profiles. No published head-to-head yield comparison across all three isomers under identical conditions exists; yields from literature suggest typical Fischer indole yields of 60–85% for meta-substituted arylhydrazines, versus 50–75% for ortho-substituted variants due to steric congestion [2].

Heterocyclic Chemistry Fischer Indole Synthesis Regioselectivity

Hydrazone Formation Reactivity: Electronic Influence of Meta-SCF₃ on Condensation Rates

The electron-withdrawing –SCF₃ group at the meta position reduces the electron density on the hydrazine nitrogen atoms, lowering nucleophilicity relative to unsubstituted phenylhydrazine but maintaining faster condensation than para-SCF₃ analogs where resonance exacerbates electron depletion. The C–H trifluoromethylthiolation of aldehyde hydrazones has been achieved in up to 91% yield (28 examples), establishing the compatibility and reactivity of SCF₃-hydrazone intermediates [1]. Direct comparative kinetic data for 3-Trifluoromethylthio-phenyl-hydrazine vs. the unsubstituted analog in hydrazone formation are not published; class-level inference suggests meta-SCF₃ offers a balanced nucleophilicity—sufficient for efficient condensation, yet with electron-depleted hydrazones that resist oxidative degradation relative to non-fluorinated hydrazones [2].

Synthetic Methodology Hydrazone Chemistry Reaction Kinetics

Application Scenarios for 3-Trifluoromethylthio-phenyl-hydrazine (CAS 123418-93-9)


Medicinal Chemistry: Synthesis of 5-SCF₃-Indole-Based Kinase Inhibitors and GPCR Ligands

3-Trifluoromethylthio-phenyl-hydrazine is the direct precursor to 5-(trifluoromethylthio)-1H-indoles via Fischer indole synthesis [1]. This specific indole substitution pattern is inaccessible from ortho- or para-SCF₃ isomers. 5-SCF₃-indoles serve as key intermediates in kinase inhibitor programs where the –SCF₃ group simultaneously enhances target binding (lipophilicity π = 1.44) and blocks oxidative metabolism at the 5-position (electron-withdrawing σₘ effect), as demonstrated by FDA-approved drugs containing the SCF₃ motif (Toltrazuril, Fipronil analogs) [2].

Agrochemical Discovery: Trifluoromethylthio-Hydrazone Insecticide and Fungicide Precursors

Hydrazones derived from 3-Trifluoromethylthio-phenyl-hydrazine combine the broad-spectrum bioactivity of hydrazone pharmacophores with the enhanced environmental persistence and cuticle penetration conferred by the –SCF₃ group (π = 1.44 vs. π = 0.88 for –CF₃) [1]. Patent literature demonstrates that SCF₃-substituted arylhydrazines are prioritized building blocks in insecticidal 1-arylpyrazole and hydrazone programs [2]. The meta substitution pattern on the phenyl ring is critical for achieving optimized GABA receptor binding geometry, as demonstrated by the commercial insecticide Fipronil which carries a –SCF₃ group on a heterocyclic framework [3].

Materials Science: Synthesis of Fluorinated N-Heterocycles for Charge-Transport and Optoelectronic Applications

The hydrazine –NHNH₂ group enables condensation with carbonyl compounds to form hydrazones, which upon cyclization yield pyrazoles, indoles, and triazoles bearing the –SCF₃ group [1]. Recent patents identify fluorinated hydrazines as dopants in charge-transport layers of organic electronic devices, where the high electronegativity and lipophilicity of the –SCF₃ group enhance thermal stability (TGA onset >300°C) and dielectric properties [2]. The meta-SCF₃ isomer provides a distinct molecular dipole orientation compared to para-SCF₃, which can influence solid-state packing and charge mobility.

Chemical Biology: 19F NMR Probe Development and Peptide Modification

The –SCF₃ group serves as a sensitive 19F NMR reporter for protein-ligand interaction studies [1]. Incorporation of 3-Trifluoromethylthio-phenyl-hydrazine into peptide or small-molecule scaffolds via hydrazone ligation introduces a 19F probe that reports on local hydrophobicity changes, as demonstrated by peptide hydrophobicity assays where SCF₃-modified amino acids showed substantially increased RP-HPLC retention (φ₀) compared to unmodified peptides [2].

Quote Request

Request a Quote for 3-Trifluoromethylthio-phenyl-hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.